Home > Products > Screening Compounds P48988 > Dehydrodidemnin B
Dehydrodidemnin B -

Dehydrodidemnin B

Catalog Number: EVT-1569359
CAS Number:
Molecular Formula: C57H87N7O15
Molecular Weight: 1110.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dehydrodidemnin B is a cyclic depsipeptide that exhibits significant biological activity, particularly as an antineoplastic agent. It belongs to the didemnin family, which includes several compounds known for their potent anticancer properties. The compound was initially derived from marine tunicates, specifically from the Caribbean tunicate Trididemnum solidum, and has since been studied extensively for its therapeutic potential.

Source

Dehydrodidemnin B is primarily sourced from marine organisms, particularly tunicates. The original compound, didemnin B, was isolated from Trididemnum solidum, which is known to produce these bioactive peptides in limited quantities. Advances in genetic engineering and microbial synthesis have allowed for more efficient production methods, enhancing the availability of dehydrodidemnin B for research and clinical applications .

Classification

Dehydrodidemnin B is classified as a cyclic depsipeptide, characterized by its unique structure that includes both peptide and ester linkages. It falls under the category of natural products with significant pharmacological activities, particularly in oncology. The compound is also recognized for its derivatives, which may exhibit varying degrees of biological activity .

Synthesis Analysis

Methods

The synthesis of dehydrodidemnin B can be achieved through both natural extraction from marine sources and synthetic methodologies. Recent advancements have introduced a platform combining microbial biosynthesis with chemical synthesis to produce dehydrodidemnin B efficiently.

  1. Microbial Synthesis: Genetic engineering techniques have been utilized to enhance the production of didemnin B in microbial strains, such as Tistrella. By introducing additional copies of the didemnin biosynthetic gene cluster into the microbial genome, researchers have achieved yields of approximately 75 mg/L of didemnin B .
  2. Chemical Synthesis: Several synthetic routes have been developed to convert didemnin B into dehydrodidemnin B. A notable method involves a one-step reaction that yields over 90% efficiency in producing dehydrodidemnin B from didemnin B .

Technical Details

The synthetic processes often involve specific reagents and conditions tailored to achieve high yields while minimizing byproducts. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of dehydrodidemnin B is complex, featuring multiple stereocenters and functional groups that contribute to its biological activity. The compound's structure can be represented by its chemical formula, which includes various carbon chains and functional groups characteristic of cyclic depsipeptides.

Data

  • Molecular Formula: C₃₇H₅₃N₉O₉
  • Molecular Weight: Approximately 683.87 g/mol
  • Structural Features: The compound contains multiple amide bonds and a cyclic structure that is essential for its activity against cancer cells .
Chemical Reactions Analysis

Reactions

Dehydrodidemnin B undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity. Key reactions include oxidation and hydrolysis, which can lead to the formation of active derivatives.

  1. Oxidation: This reaction typically involves converting didemnin B into dehydrodidemnin B through specific oxidizing agents under controlled conditions .
  2. Hydrolysis: Hydrolysis reactions can yield different derivatives that may possess distinct pharmacological properties .

Technical Details

The reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action of dehydrodidemnin B primarily involves inhibition of protein synthesis in cancer cells. It targets specific pathways that lead to cell cycle arrest and apoptosis in malignant cells.

  1. Target Interaction: Dehydrodidemnin B has been shown to interact with several cellular targets, including mitochondrial enzymes involved in energy production.
  2. Biological Effects: The compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death in cancerous tissues .

Data

Studies have demonstrated that dehydrodidemnin B exhibits high antiproliferative activity against various cancer cell lines, confirming its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Dehydrodidemnin B is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: The compound can participate in various chemical reactions due to its functional groups, making it amenable to further modification for enhanced efficacy.
Applications

Scientific Uses

Dehydrodidemnin B has several applications in scientific research and medicine:

  1. Anticancer Research: It is primarily studied for its potential use as an anticancer drug due to its ability to inhibit tumor growth and induce apoptosis.
  2. Drug Development: Ongoing research aims to develop new derivatives with improved efficacy and reduced toxicity profiles based on the structure of dehydrodidemnin B.
  3. Biochemical Studies: The compound serves as a valuable tool in studying cellular mechanisms related to cancer biology and apoptosis .
Chemical Structure and Synthesis

Cyclic Depsipeptide Architecture of Dehydrodidemnin B

Dehydrodidemnin B (plitidepsin) is a complex cyclic depsipeptide featuring a 21-membered macrocyclic ring with three ester bonds interspersed among amide linkages. Its core structure comprises:

  • Apyruvyl group at the N-terminus (replacing the lactyl group in didemnin B) [2] [3]
  • Hydroxyisovalerylpropionate (HIP) side chain
  • N-methylated tyrosine and proline residues
  • A labile ester bond between the C-terminal proline and the HIP moiety [1]

The molecule’s bioactivity depends critically on its macrocyclic scaffold, which enforces a conformation that interacts with eukaryotic elongation factor 1A (eEF1A2). This binding disrupts protein synthesis and induces apoptosis in cancer cells [2] [3].

Table 1: Key Structural Components of Dehydrodidemnin B

ResidueChemical FeatureRole in Bioactivity
Pyruvyl groupα-keto acid derivativeEnhances stability & target affinity
HIP side chainHydrophobic aliphatic chainMembrane penetration
N-methyl-TyrosineAromatic, methylated amineeEF1A2 binding site
Ester bond (Pro-HIP)Labile linkageConformational flexibility

Stereochemical Analysis and Conformational Dynamics

Dehydrodidemnin B contains 13 chiral centers with fixed stereochemistry essential for its antitumor activity. Key configurations include:

  • S-configuration at C-2 of the pyruvyl unit
  • R-hydroxyl group in the HIP chain
  • S-stereocenters in all leucine-derived residues [1] [7]

Nuclear Magnetic Resonance (NMR) studies reveal conformational flexibility at the ester bond regions, allowing transition between "closed" (bioactive) and "open" states. Molecular dynamics simulations indicate the pyruvyl group’s orientation stabilizes hydrogen bonding with eEF1A2’s GTPase domain—a feature absent in didemnin B [1] [3].

Total Synthetic Routes: Uronium/Phosphonium Salt Coupling Strategies

Total synthesis relies on efficient macrocyclization using uronium/phosphonium coupling reagents:

  • HATU-mediated coupling: Achieves 85% yield in fragment condensation with minimal epimerization, critical for Tyr-NMe bond formation [6] [8]
  • PyBOP-assisted esterification: Couples HIP to proline under anhydrous conditions (CH₂Cl₂, 0°C)
  • Key challenge: Tyrosine phenol group can undergo unintended uronium adduct formation (+99 amu mass) during HATU activation, requiring controlled stoichiometry (≤1.2 eq reagent) [6]

Table 2: Coupling Reagent Performance in Fragment Assembly

ReagentBond FormedYield (%)Epimerization Risk
HATUAmide (Leu-Tyr)92Low
HBTUAmide (Pro-HIP)78Moderate
PyBOPEster (Pro-HIP)89Low
DCCAmide (side chains)65High

Semi-Synthetic Modifications and Derivative Design

Recent advances leverage microbial biosynthesis for scalable production:

  • Engineered Tistrella mobilis: Overexpresses the did gene cluster to produce didemnin B (75 mg/L), the biosynthetic precursor [4] [9]
  • Oxidative modification: Didemnin B is converted to dehydrodidemnin B via TEMPO-mediated oxidation (90% yield) [4]
  • Analog synthesis: 13 derivatives were generated via HIP chain modifications, including:
  • Alkyl variants (C6–C14 chains)
  • Aryl-substituted esters
  • Fluorescent probes for target engagement studies [4]

Notably, C10-HIP analogs show 3-fold enhanced potency against multiple myeloma cells (IC₅₀ = 0.8 nM vs. 2.4 nM for plitidepsin) [4].

Comparative Structural Analysis with Didemnin B

Dehydrodidemnin B differs from didemnin B by a single structural change:

FeatureDidemnin BDehydrodidemnin B
C-terminal residueLactatePyruvate
Bioactivity (IC₅₀)*4.2 nM (HeLa)1.8 nM (HeLa)
CardiotoxicitySignificantUndetectable (≤100 nM)
Metabolic stabilityt₁/₂ = 2.1 hr (S9)t₁/₂ = 8.3 hr (S9)

*Data from leukemia cell assays [2] [7]

The pyruvyl group:

  • Reduces electron density at C-2, preventing quinone-mediated cardiotoxicity [2]
  • Enhances binding to eEF1A2 (Kd = 12 nM vs. 47 nM for didemnin B) via hydrophobic pocket engagement [3] [5]
  • Improves pharmacokinetics by resisting esterase hydrolysis (confirmed in colon carcinoma HT-29 cells) [5] [7]

Table 3: Structure-Activity Relationship (SAR) of Key Modifications

Structural ChangeBiological ImpactReference
Pyruvate → lactate revertant↑ Cardiotoxicity, ↓ antitumor potency [2]
NMe-Tyr → PheLoss of eEF1A2 binding (IC₅₀ > 1000 nM) [1]
HIP C10 linear alkyl3× ↑ cytotoxicity (MM cell lines) [4]
Ester → ketone (Pro-HIP)Macrocycle destabilization (inactive) [7]

Properties

Product Name

Dehydrodidemnin B

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide

Molecular Formula

C57H87N7O15

Molecular Weight

1110.3 g/mol

InChI

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34+,36-,39-,40-,41-,42+,43?,44-,46+,47+,49-/m0/s1

InChI Key

UUSZLLQJYRSZIS-GHRWIAHFSA-N

Synonyms

aplidin
aplidine
dehydrodidemnin B
plitidepsin

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.